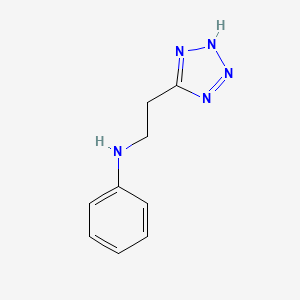
N-Phenyl-1H-tetrazole-5-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-1H-tetrazole-5-ethanamine: is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. They have significant applications in medicinal chemistry, material science, and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The most common method for synthesizing 5-substituted tetrazoles involves the cycloaddition of nitriles and azides.
Multicomponent Reactions: Another efficient method involves the use of lanthanum nitrate hexahydrate as a catalyst in a one-pot multicomponent reaction.
Industrial Production Methods: Industrial production methods focus on eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. These methods aim to achieve high yields with low cost and easy setup .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, although they are generally stable to various oxidizing and reducing agents.
Substitution Reactions: Nucleophilic substitution reactions are common, especially on aromatic rings.
Common Reagents and Conditions:
Oxidizers and Reducers: Strong oxidizers and reducers can be used, but tetrazoles are generally stable under these conditions.
Nucleophiles: Sodium azide and other nucleophiles are commonly used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligands in Coordination Chemistry: Tetrazoles are used as ligands in the synthesis of coordination polymers and metal complexes.
Biology and Medicine:
Bioisosteric Replacements: Tetrazoles are used as bioisosteric replacements for carboxylic acids in medicinal chemistry.
Industry:
Corrosion Inhibitors: Tetrazoles are used as corrosion inhibitors for metals, such as copper and aluminum.
Wirkmechanismus
The mechanism of action of N-Phenyl-1H-tetrazole-5-ethanamine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. The electron density on the nitrogen atoms allows for strong interactions with metal ions and other electrophilic species. This interaction can stabilize metal complexes and inhibit corrosion .
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethanamine group.
1H-Benzotriazole: Another nitrogen-rich heterocycle used as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
53968-48-2 |
|---|---|
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
N-[2-(2H-tetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C9H11N5/c1-2-4-8(5-3-1)10-7-6-9-11-13-14-12-9/h1-5,10H,6-7H2,(H,11,12,13,14) |
InChI-Schlüssel |
RCUUDHDCFPYQSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


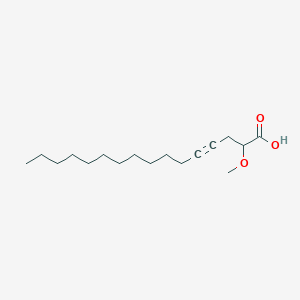
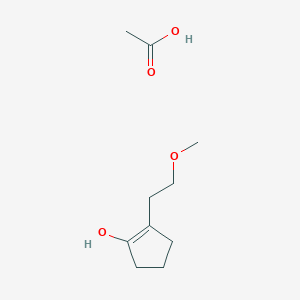
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
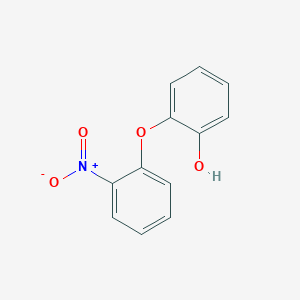
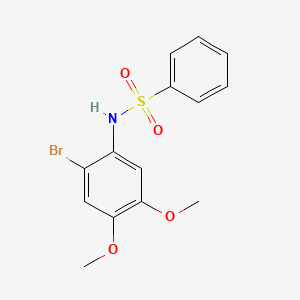

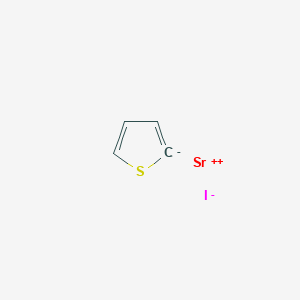
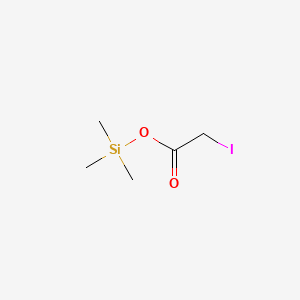
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
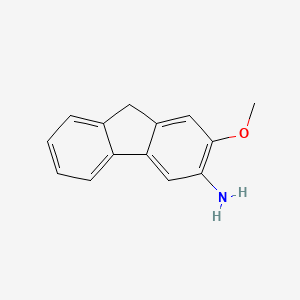
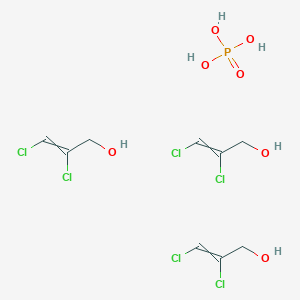
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

